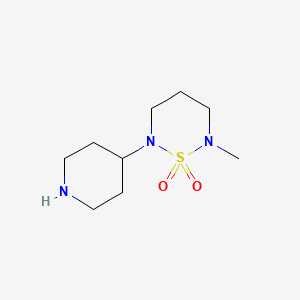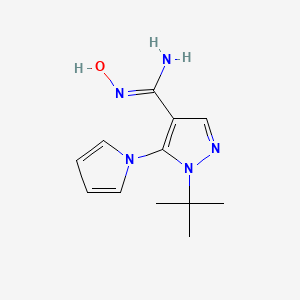
Methyl 4-(difluoromethyl)-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(difluoromethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-2-methoxybenzoate typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as 4-hydroxybenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of difluoromethylating agents like ClCF2H and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl 4-(difluoromethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 4-(difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism by which Methyl 4-(difluoromethyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
類似化合物との比較
Methyl 4-(trifluoromethyl)-2-methoxybenzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 4-(chloromethyl)-2-methoxybenzoate: Contains a chloromethyl group, offering different reactivity and applications.
Methyl 4-(bromomethyl)-2-methoxybenzoate: Features a bromomethyl group, which can undergo different substitution reactions compared to the difluoromethyl group.
Uniqueness: Methyl 4-(difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These characteristics make it particularly valuable in designing molecules with specific biological activities and improved pharmacokinetic profiles .
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
methyl 4-(difluoromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChIキー |
JSOQKWLPQZZWOO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)




![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)

![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)


